molecular formula C11H21Cl2NO2 B14622843 11-(Dichloroamino)undecanoic acid CAS No. 59384-04-2

11-(Dichloroamino)undecanoic acid

Cat. No.: B14622843
CAS No.: 59384-04-2
M. Wt: 270.19 g/mol
InChI Key: QCWDXYOZTYKOSN-UHFFFAOYSA-N
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Description

11-(Dichloroamino)undecanoic acid is an organic compound characterized by the presence of a dichloroamino group attached to an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Dichloroamino)undecanoic acid typically involves the chlorination of 11-aminoundecanoic acid. The process begins with the preparation of 11-aminoundecanoic acid from undecylenic acid, which is derived from castor oil . The synthesis proceeds through several steps:

    Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.

    Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.

    Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.

    Hydrobromination: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.

    Amination: 11-bromoundecanoic acid is aminated to produce 11-aminoundecanoic acid.

    Chlorination: Finally, 11-aminoundecanoic acid is chlorinated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(Dichloroamino)undecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichloroamino group to an amino group.

    Substitution: The dichloroamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

11-(Dichloroamino)undecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(Dichloroamino)undecanoic acid involves its interaction with molecular targets and pathways. The dichloroamino group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as membrane integrity and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dichloroamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59384-04-2

Molecular Formula

C11H21Cl2NO2

Molecular Weight

270.19 g/mol

IUPAC Name

11-(dichloroamino)undecanoic acid

InChI

InChI=1S/C11H21Cl2NO2/c12-14(13)10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)

InChI Key

QCWDXYOZTYKOSN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN(Cl)Cl)CCCCC(=O)O

Origin of Product

United States

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